O-{[4-(trifluoromethyl)phenyl]methyl}hydroxylamine

Medicinal Chemistry Drug Design Pharmacokinetics

O-{[4-(Trifluoromethyl)phenyl]methyl}hydroxylamine (CAS 2993-57-9) is a substituted hydroxylamine derivative characterized by a 4-trifluoromethylbenzyl group attached to the oxygen atom. It belongs to the class of O-benzylhydroxylamines, which serve as versatile intermediates for oxime formation, nucleophilic addition, and electrophilic amination.

Molecular Formula C8H8F3NO
Molecular Weight 191.15 g/mol
CAS No. 2993-57-9
Cat. No. B3024398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-{[4-(trifluoromethyl)phenyl]methyl}hydroxylamine
CAS2993-57-9
Molecular FormulaC8H8F3NO
Molecular Weight191.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CON)C(F)(F)F
InChIInChI=1S/C8H8F3NO/c9-8(10,11)7-3-1-6(2-4-7)5-13-12/h1-4H,5,12H2
InChIKeyOSGYPUBYTWDYMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-{[4-(trifluoromethyl)phenyl]methyl}hydroxylamine (CAS 2993-57-9): A Specialized Trifluoromethyl-Substituted O-Benzylhydroxylamine Building Block


O-{[4-(Trifluoromethyl)phenyl]methyl}hydroxylamine (CAS 2993-57-9) is a substituted hydroxylamine derivative characterized by a 4-trifluoromethylbenzyl group attached to the oxygen atom [1]. It belongs to the class of O-benzylhydroxylamines, which serve as versatile intermediates for oxime formation, nucleophilic addition, and electrophilic amination [2]. The para-trifluoromethyl substitution imparts distinct electronic and lipophilic properties that differentiate this compound from unsubstituted O-benzylhydroxylamine and other hydroxylamine analogs, making it a targeted building block in medicinal chemistry and agrochemical synthesis where fluorine-mediated modulation of pharmacokinetic parameters is desired .

Why Unsubstituted or Regioisomeric Hydroxylamine Analogs Cannot Substitute for O-{[4-(trifluoromethyl)phenyl]methyl}hydroxylamine in Structure-Activity Optimization


Generic O-benzylhydroxylamine (CAS 622-33-3) lacks the electron-withdrawing and lipophilicity-enhancing trifluoromethyl group, while the corresponding hydrochloride salt (CAS 321574-29-2) introduces counterion and solubility considerations that alter reaction conditions [1][2]. The para-substitution pattern in 2993-57-9 is critical: ortho- or meta-trifluoromethyl isomers exhibit different steric and electronic profiles that can drastically change binding affinity in medicinal chemistry campaigns . Furthermore, the N-alkylated regioisomer N-(4-(trifluoromethyl)benzyl)hydroxylamine possesses a distinct connectivity with two hydrogen bond donors, altering its reactivity profile for oxime formation versus nucleophilic addition [3]. The quantitative evidence below demonstrates that these structural nuances translate into measurable differences in key molecular properties that directly impact synthetic utility and drug-likeness optimization.

Quantitative Differentiation of O-{[4-(trifluoromethyl)phenyl]methyl}hydroxylamine (2993-57-9) Versus Closest Analogs: A Comparative Evidence Guide


Enhanced Lipophilicity (LogP) Relative to Unsubstituted O-Benzylhydroxylamine

The para-trifluoromethyl group in 2993-57-9 increases lipophilicity compared to unsubstituted O-benzylhydroxylamine, as quantified by calculated LogP values [1]. This enhanced LogP is a direct consequence of fluorine substitution and is consistent with the established structure-property relationship where trifluoromethyl groups increase membrane permeability and metabolic stability in lead optimization campaigns [2].

Medicinal Chemistry Drug Design Pharmacokinetics

LogP Differentiation from Hydrochloride Salt Form (CAS 321574-29-2)

The free base form (2993-57-9) exhibits substantially lower calculated LogP (1.7–2.1) compared to its hydrochloride salt counterpart (321574-29-2), which shows LogP values of 2.5–3.6 [1]. This difference arises from the ionization state; the hydrochloride salt is more lipophilic in the neutral form predicted by standard LogP algorithms but displays fundamentally different aqueous solubility and hygroscopicity in practice [2].

Formulation Science Salt Selection Preformulation

Electron-Withdrawing Effect Quantified via Hammett Substituent Constant

The para-trifluoromethyl group in 2993-57-9 exerts a strong electron-withdrawing inductive effect, characterized by a Hammett σp constant of +0.54, compared to σp = 0.00 for unsubstituted hydrogen in O-benzylhydroxylamine [1]. This electronic modulation directly impacts the nucleophilicity of the hydroxylamine oxygen and the electrophilicity of the adjacent benzylic carbon, with measurable consequences for reaction kinetics in oxime formation and nucleophilic substitution [2].

Physical Organic Chemistry Reactivity Prediction Structure-Activity Relationship

Hydrogen Bond Donor Count Differentiation from N-Alkylated Regioisomer

The O-alkylated structure of 2993-57-9 contains a single hydrogen bond donor (the NH proton of the hydroxylamine), whereas the N-alkylated regioisomer N-(4-(trifluoromethyl)benzyl)hydroxylamine contains two H-bond donors (both NH and OH) [1][2]. This connectivity difference fundamentally alters the compound's behavior in hydrogen-bond-sensitive transformations and dictates which nitrogen atom participates in subsequent reactions .

Synthetic Methodology Protecting Group Strategy Reactivity Tuning

Comparative Topological Polar Surface Area (TPSA) and Implications for Blood-Brain Barrier Penetration

The target compound 2993-57-9 exhibits a calculated TPSA of 35.25 Ų, which is identical to that of unsubstituted O-benzylhydroxylamine [1][2]. This low TPSA, combined with the elevated LogP conferred by the CF3 group, places the compound in a physicochemical space (TPSA < 75 Ų; LogP > 1) that empirical guidelines associate with favorable blood-brain barrier (BBB) penetration [3]. In contrast, more polar hydroxylamine derivatives with additional heteroatoms or charged moieties show TPSA values exceeding 60–75 Ų, which correlates with reduced CNS exposure .

CNS Drug Discovery Pharmacokinetic Optimization ADME Prediction

Purity Specifications and Commercial Availability Compared to Hydrochloride Salt Form

The free base 2993-57-9 is commercially offered at ≥97–98% purity from multiple vendors, with some suppliers providing NLT 98% specifications and batch-specific Certificates of Analysis . In contrast, the hydrochloride salt (321574-29-2) is commonly available at 95% purity, with fewer vendors offering the higher 98% grade . The free base also benefits from a larger number of global suppliers across Asia, Europe, and North America, ensuring more reliable supply continuity and competitive pricing for procurement [1].

Procurement Supply Chain Reliability Quality Control

High-Impact Application Scenarios for O-{[4-(trifluoromethyl)phenyl]methyl}hydroxylamine (2993-57-9) Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Enhanced Lipophilicity for Membrane Permeability

In lead optimization programs where scaffold permeability is a key liability, 2993-57-9 provides a predictable ΔLogP of +0.3–0.5 relative to unsubstituted O-benzylhydroxylamine, as quantified in the comparative LogP evidence . This measured increase in lipophilicity can improve passive diffusion across biological membranes without introducing additional heteroatoms that would increase TPSA and potentially compromise CNS exposure [1]. The compound is particularly suited for constructing oxime-based or hydroxylamine-containing pharmacophores where fluorine-mediated metabolic stabilization is desired.

Transition Metal-Catalyzed Cross-Coupling and Anhydrous Nucleophilic Addition

The free base form (2993-57-9) is preferred over the hydrochloride salt (321574-29-2) for palladium-, copper-, or nickel-catalyzed transformations where chloride ions can poison catalysts or form off-cycle resting states . The single hydrogen bond donor (versus two in the N-alkylated regioisomer) minimizes competing coordination to transition metal centers, enabling cleaner reaction profiles in electrophilic amination and C–N bond-forming protocols [2]. This differentiation directly impacts synthetic efficiency and yield consistency.

CNS Drug Discovery Programs Requiring Blood-Brain Barrier Penetrant Building Blocks

With a calculated TPSA of 35.25 Ų and LogP values in the 1.7–2.1 range, 2993-57-9 falls within the favorable physicochemical space (TPSA < 75 Ų, LogP > 1) associated with BBB penetration per established medicinal chemistry guidelines [3]. This positions the compound as a strategic building block for constructing CNS-targeted libraries where both unsubstituted analogs (lower LogP) and hydrochloride salts (counterion complications) are suboptimal. The trifluoromethyl group additionally provides a useful ¹⁹F NMR handle for metabolic tracking.

Agrochemical Intermediate Synthesis Requiring Electron-Deficient Aromatic Moieties

The strong electron-withdrawing effect (σp = +0.54) of the para-CF3 group in 2993-57-9 enhances the electrophilicity of the benzylic carbon, facilitating nucleophilic substitution reactions that are sluggish with unsubstituted O-benzylhydroxylamine [4]. This property is exploited in the synthesis of trifluoromethyl-containing fungicides, herbicides, and insecticides where electron-deficient aromatic rings are critical for target binding and metabolic stability in planta [5]. The free base form also avoids chloride counterion interference in formulations.

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